2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(naphthalen-1-yl)acetamide

Catalog No.
S3035971
CAS No.
896678-86-7
M.F
C25H20N2O3S
M. Wt
428.51
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]th...

CAS Number

896678-86-7

Product Name

2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(naphthalen-1-yl)acetamide

IUPAC Name

2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-naphthalen-1-ylacetamide

Molecular Formula

C25H20N2O3S

Molecular Weight

428.51

InChI

InChI=1S/C25H20N2O3S/c28-24(26-19-10-5-8-17-7-1-2-9-18(17)19)16-27-20-11-3-4-13-22(20)31-23(15-25(27)29)21-12-6-14-30-21/h1-14,23H,15-16H2,(H,26,28)

InChI Key

UIAKXQWQTNDANQ-UHFFFAOYSA-N

SMILES

C1C(SC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=CO5

Solubility

not available

2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(naphthalen-1-yl)acetamide is a complex organic compound characterized by its unique structural features. It incorporates a furan ring, a benzothiazepine core, and an acetamide group, making it part of a class of heterocyclic compounds with potential pharmacological applications. The molecular formula for this compound is C22H20N2O3S, with a molecular weight of approximately 392.47 g/mol. The presence of multiple functional groups suggests that this compound may exhibit diverse biological activities and interactions.

The chemical reactivity of 2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(naphthalen-1-yl)acetamide can be explored through various synthetic pathways. These pathways typically involve nucleophilic substitutions and condensation reactions, particularly due to the presence of the furan and benzothiazepine moieties.

For instance, the synthesis may involve the reaction of furan derivatives with substituted benzothiazepines under acidic or basic conditions to yield the target compound. Additionally, the acetamide group can participate in acylation reactions, further modifying the compound's structure to enhance its biological activity.

The synthesis of 2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(naphthalen-1-yl)acetamide can be approached through multi-step synthetic routes:

  • Formation of Benzothiazepine Core: This may involve cyclization reactions between appropriate precursors such as amino acids or thioureas and carbonyl compounds.
  • Furan Substitution: The introduction of the furan moiety can be achieved via electrophilic aromatic substitution or through direct coupling reactions with furan derivatives.
  • Acetamide Formation: Finally, the acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

These methods require careful optimization of reaction conditions to ensure high yields and purity of the final product.

Due to its structural complexity and potential biological activity, 2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(naphthalen-1-yl)acetamide could find applications in various fields:

  • Pharmaceutical Development: As a potential lead compound for developing new drugs targeting inflammatory diseases or infections.
  • Material Science: Its unique structure might lend itself to applications in organic electronics or as a precursor for novel materials.
  • Research: It could serve as a tool compound in biochemical studies exploring enzyme interactions or cellular mechanisms.

Interaction studies involving 2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(naphthalen-1-yl)acetamide are essential for understanding its mechanism of action and potential therapeutic effects. These studies may include:

  • Binding Affinity Assays: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
  • Cellular Uptake Studies: Investigating how effectively the compound is taken up by different cell types and its subsequent biological effects.
  • In Vivo Studies: Assessing pharmacokinetics and pharmacodynamics in animal models to determine therapeutic efficacy and safety profiles.

Several compounds share structural similarities with 2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(naphthalen-1-yl)acetamide. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityNotable Differences
1. 2-AcetylfuranFuran ring onlyAntioxidantLacks benzothiazepine structure
2. Benzothiazepine DerivativesBenzothiazepine coreAntihypertensiveNo furan moiety
3. FurocoumarinsFuran ring with coumarinAntimicrobialDifferent core structure

The unique combination of a furan moiety with a benzothiazepine core in 2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(naphthalen-1-yl)acetamide sets it apart from these similar compounds by potentially offering enhanced biological activities due to synergistic effects from both structural components.

XLogP3

4.3

Dates

Modify: 2023-08-17

Explore Compound Types